![molecular formula C14H14N2O4 B15262024 3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B15262024.png)
3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is an organic compound with a complex structure that includes a methoxyphenyl group, a pyridazinone ring, and a propanoic acid moiety
Preparation Methods
The synthesis of 3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can be achieved through several synthetic routes. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where reagents like sodium hydroxide or potassium tert-butoxide can replace the methoxy group with other functional groups.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
When compared to similar compounds, 3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid stands out due to its unique combination of a methoxyphenyl group, a pyridazinone ring, and a propanoic acid moiety. Similar compounds include:
3-(4-Methoxyphenyl)propionic acid: Lacks the pyridazinone ring, making it less complex and potentially less versatile in its applications.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological interactions.
3-(3,4-Dimethoxyphenyl)propanoic acid:
Properties
Molecular Formula |
C14H14N2O4 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid |
InChI |
InChI=1S/C14H14N2O4/c1-20-11-4-2-10(3-5-11)12-6-7-13(17)16(15-12)9-8-14(18)19/h2-7H,8-9H2,1H3,(H,18,19) |
InChI Key |
AOIIKHYIGZVKII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


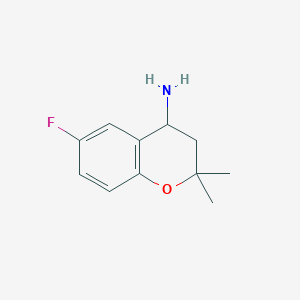
![2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B15261946.png)
![1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B15261963.png)
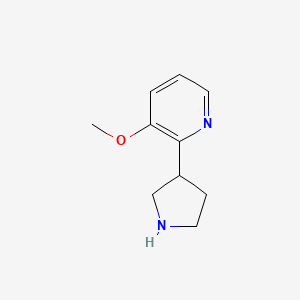

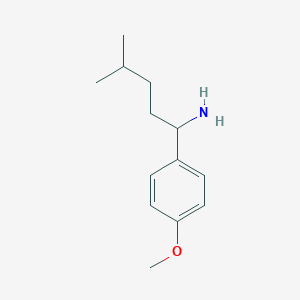
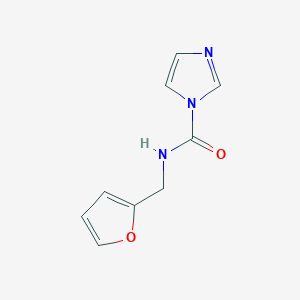
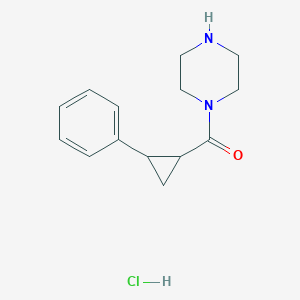
![6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B15262006.png)

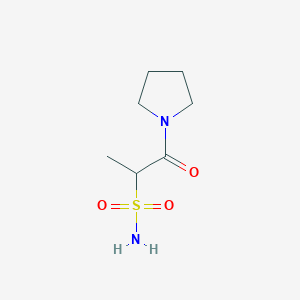
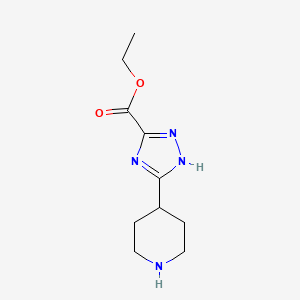
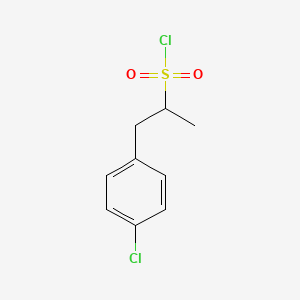
![5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carbaldehyde](/img/structure/B15262031.png)
